molecular formula C12H11B B1280299 1-(1-Bromoethyl)naphthalene CAS No. 73765-07-8

1-(1-Bromoethyl)naphthalene

Cat. No. B1280299
CAS RN: 73765-07-8
M. Wt: 235.12 g/mol
InChI Key: QWECYQJPMOAXMH-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)naphthalene, also known as 1-BEN, is a synthetic compound that has been used in a variety of scientific research applications. It is a highly potent compound with a wide range of biochemical and physiological effects.

Scientific Research Applications

1. Environmental Impact Analysis

Brominated hydrocarbons like 1-(1-Bromoethyl)naphthalene are commonly used as flame retardants. Their disposal in incinerators or exposure to fires can lead to the formation of hazardous combustion byproducts, including brominated dioxins. The study by Evans and Dellinger (2003) examined the thermal degradation of 2-bromophenol, a related compound, identifying products like naphthalene and bromonaphthalene. This research is crucial for understanding the environmental impact of such compounds.

2. Material and Supramolecular Chemistry

Bromo-substituted naphthalene derivatives are significant in material and supramolecular chemistry. The synthesis of these derivatives is challenging but crucial for the production of core-substituted 1,4,5,8-naphthalene diimides (cNDIs), which have wide applications. A study by Ping (2012) discusses the selective synthesis of these derivatives, emphasizing their importance in various research fields.

3. Novel Chemical Syntheses

Research into the chemical properties and reactions of this compound and related compounds has led to the discovery of new synthetic pathways. For example, Müller and Nguyen-Thi (1984) describe the synthesis of 1, 1-Difluoro-1H-cyclopropa[a]naphthalene from 4-bromo-1,2-dihydronaphthalene, revealing novel chemical transformations.

4. Development of Pharmaceuticals

This compound derivatives serve as intermediates in the synthesis of various pharmaceuticals. For example, Ashworth et al. (2003) developed a new synthesis route for 3-Cyano-1-naphthalenecarboxylic acid, an essential intermediate for manufacturing tachykinin receptor antagonists.

5. Solar Cell Technology

Naphthalene derivatives, including those related to this compound, have been explored for their potential in enhancing the performance of solar cells. The study by Heo et al. (2013) demonstrates the use of naphthalene derivatives as processing additives in bulk heterojunction polymer solar cells, highlighting their potential in renewable energy technology.

Safety and Hazards

1-(1-Bromoethyl)naphthalene may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1-(1-bromoethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWECYQJPMOAXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457642
Record name 1-(1-bromoethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73765-07-8
Record name 1-(1-bromoethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-bromoethyl)naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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